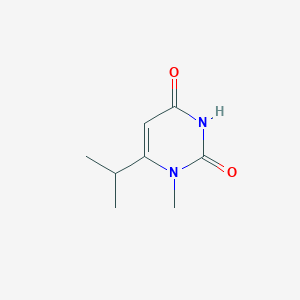![molecular formula C7H6N2O2 B7969609 2-Aminobenzo[d]oxazol-7-ol](/img/structure/B7969609.png)
2-Aminobenzo[d]oxazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzo[d]oxazol-7-ol is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an amino group at the 2-position and a hydroxyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazol-7-ol can be achieved through various methods. One common approach involves the cyclization of o-aminophenols with electrophilic cyanating agents in the presence of a Lewis acid . Another method includes the use of microwave irradiation to facilitate the reaction between 2-aminobenzoxazole and appropriate reagents under catalyst-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and environmentally friendly methods. For instance, the use of Vitreoscilla hemoglobin incorporating a cobalt porphyrin cofactor has been reported to catalyze the oxidative cyclization of corresponding 2-aminobenzoxazoles with high yield and catalytic turnovers .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzo[d]oxazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminobenzo[d]oxazol-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazol-7-ol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their functions. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation . The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds and interact with biological macromolecules, enhancing its biological activity .
Comparison with Similar Compounds
2-Aminobenzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Aminobenzimidazole: Contains an imidazole ring instead of an oxazole ring.
2-Aminobenzoxazole: Lacks the hydroxyl group at the 7-position.
Uniqueness: 2-Aminobenzo[d]oxazol-7-ol is unique due to the presence of both an amino group and a hydroxyl group, which contribute to its diverse reactivity and biological activities. The hydroxyl group at the 7-position enhances its ability to form hydrogen bonds, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAGMESUCVVKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
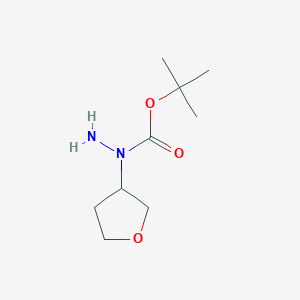
![7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B7969537.png)
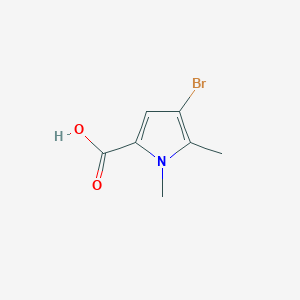

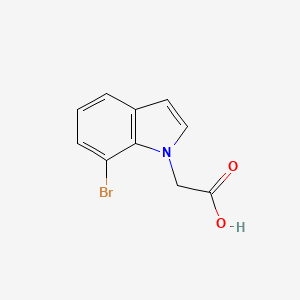
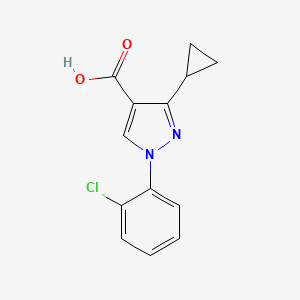
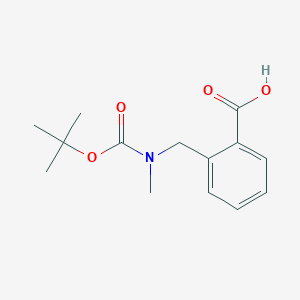
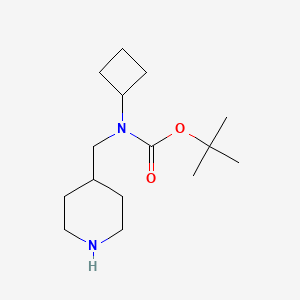
![1-[4-(Methylthio)phenyl]-2-propanol](/img/structure/B7969579.png)
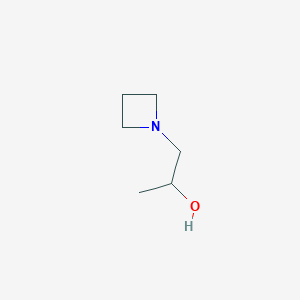
![2,3-Dihydrofuro[2,3-b]pyridin-6-amine](/img/structure/B7969602.png)

